molecular formula C61H78N12O13S2 B611637 Vapreotide diacetate CAS No. 936560-75-7

Vapreotide diacetate

Numéro de catalogue: B611637
Numéro CAS: 936560-75-7
Poids moléculaire: 1251.48
Clé InChI: NSSGLJZEFUPZRE-QJHAWANGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vapreotide diacetate is a synthetic analog of somatostatin, has analgesic activity most likely mediated through the blockade of neurokinin-1 receptor (NK1R), the substance P (SP)-preferring receptor.

Applications De Recherche Scientifique

Treatment of Acromegaly

Acromegaly is a disorder caused by excess growth hormone, often due to pituitary adenomas. Vapreotide diacetate has been shown to effectively reduce growth hormone levels and insulin-like growth factor 1 (IGF-1) concentrations in patients, thereby alleviating symptoms associated with this condition .

Management of Variceal Bleeding

One of the most significant applications of this compound is in the management of esophageal variceal bleeding, particularly in patients with cirrhosis. Clinical studies have demonstrated that early administration of vapreotide significantly improves bleeding control and reduces mortality rates in patients experiencing acute variceal hemorrhage .

Table 1: Efficacy of Vapreotide in Variceal Bleeding Management

Study ReferencePatient PopulationOutcome MeasuresResults
Patients with cirrhosisBleeding control, mortalitySignificant improvement in hemostasis
Patients with variceal bleedingSurvival rates after 5 daysReduced mortality in treated group

Treatment of AIDS-related Diarrhea

This compound has also been investigated for its efficacy in treating refractory diarrhea associated with AIDS, particularly when caused by Cryptosporidium. In a pilot trial involving AIDS patients, vapreotide administration resulted in significant reductions in stool frequency and improved patient outcomes .

Table 2: Outcomes of Vapreotide in AIDS-related Diarrhea

Study ReferencePatient PopulationDosageResponse Rate
AIDS patients with chronic diarrhea400-2400 µg/day47% complete response; 35% partial response

Pharmacodynamics and Safety Profile

The pharmacodynamic properties of vapreotide include:

  • Inhibition of splanchnic blood flow , which aids in reducing portal pressure.
  • Reduction in gastric acid secretion , contributing to its utility in managing gastrointestinal disorders .
  • Minimal side effects , with most reported adverse events being mild and transient .

Case Studies and Clinical Trials

Several case studies illustrate the effectiveness of this compound across different patient populations:

  • Case Study on Variceal Bleeding : A cohort study demonstrated that patients receiving vapreotide showed a marked decrease in portal pressure and improved survival rates compared to those receiving standard treatment alone .
  • Pilot Study on AIDS-related Diarrhea : In this study, patients experienced a significant reduction in stool frequency after treatment with vapreotide, highlighting its potential as a therapeutic option for this challenging condition .

Propriétés

Numéro CAS

936560-75-7

Formule moléculaire

C61H78N12O13S2

Poids moléculaire

1251.48

Nom IUPAC

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C57H70N12O9S2.2C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;2*1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);2*1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;;/m1../s1

Clé InChI

NSSGLJZEFUPZRE-QJHAWANGSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O.CC(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Vapreotide diacetate; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vapreotide diacetate
Reactant of Route 2
Reactant of Route 2
Vapreotide diacetate
Reactant of Route 3
Reactant of Route 3
Vapreotide diacetate
Reactant of Route 4
Vapreotide diacetate
Reactant of Route 5
Vapreotide diacetate
Reactant of Route 6
Vapreotide diacetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.